![molecular formula C10H12Se B12589562 [3-(Methylselanyl)prop-1-en-1-yl]benzene CAS No. 651054-34-1](/img/structure/B12589562.png)
[3-(Methylselanyl)prop-1-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Methylselanyl)prop-1-en-1-yl]benzene: is an organoselenium compound characterized by the presence of a methylselanyl group attached to a prop-1-en-1-yl chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methylselanyl)prop-1-en-1-yl]benzene typically involves the reaction of allylbenzene with methylselanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Methylselanyl)prop-1-en-1-yl]benzene can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the selenium atom, where nucleophiles such as thiols or amines replace the methylselanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, dimethylformamide, and dichloromethane.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Thiol-substituted or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [3-(Methylselanyl)prop-1-en-1-yl]benzene is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
Medicine: The compound is being investigated for its potential therapeutic applications. Selenium is an essential trace element with various health benefits, and organoselenium compounds like this compound may have potential as pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-(Methylselanyl)prop-1-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. For example, it can modulate the activity of antioxidant enzymes like glutathione peroxidase, thereby enhancing the cell’s ability to neutralize reactive oxygen species.
Comparación Con Compuestos Similares
[3-(Methylthio)prop-1-en-1-yl]benzene: Similar structure but with a sulfur atom instead of selenium.
[3-(Methylselanyl)prop-1-en-1-yl]toluene: Similar structure but with a toluene ring instead of benzene.
[3-(Methylselanyl)prop-1-en-1-yl]phenol: Similar structure but with a phenol group instead of benzene.
Uniqueness: [3-(Methylselanyl)prop-1-en-1-yl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.
Propiedades
Número CAS |
651054-34-1 |
|---|---|
Fórmula molecular |
C10H12Se |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
3-methylselanylprop-1-enylbenzene |
InChI |
InChI=1S/C10H12Se/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |
Clave InChI |
LQDPEBRXFBTKCJ-UHFFFAOYSA-N |
SMILES canónico |
C[Se]CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


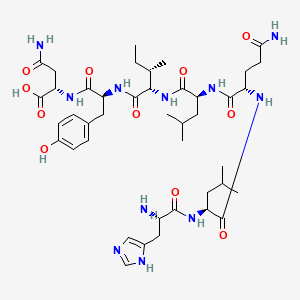
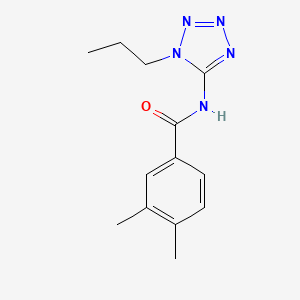
![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
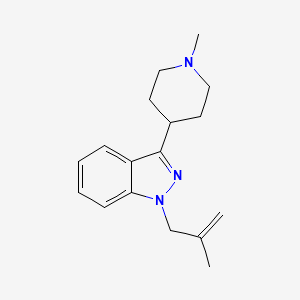
![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)

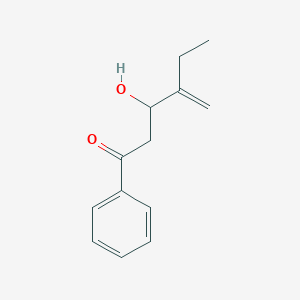
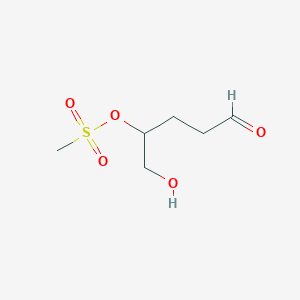
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
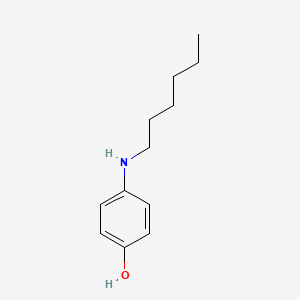
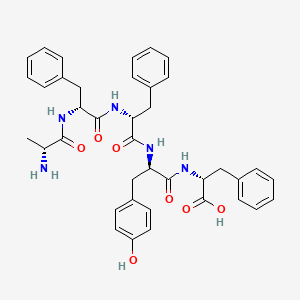
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
